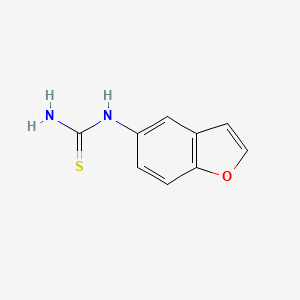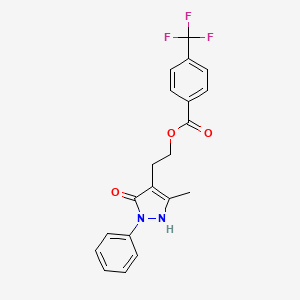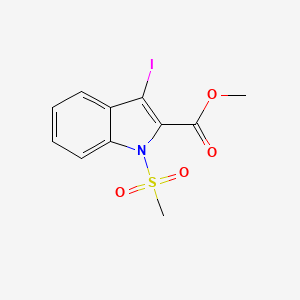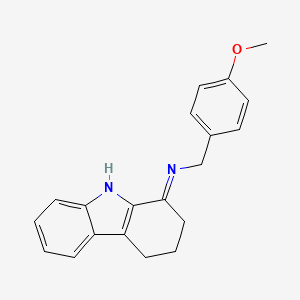
(1-benzofuran-5-yl)thiourea
Vue d'ensemble
Description
1-Benzofuran-5-ylthiourea is a compound that has a molecular weight of 296.35 .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods, including metal-catalyzed routes, green-solvent-based routes, microwave-assisted methods, catalyst-free and solvent-free methods . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The linear formula of 1-Benzofuran-5-ylthiourea is C16H12N2O2S . The InChI code is 1S/C16H12N2O2S/c19-15 (11-4-2-1-3-5-11)18-16 (21)17-13-6-7-14-12 (10-13)8-9-20-14/h1-10H, (H2,17,18,19,21) .Applications De Recherche Scientifique
Antimicrobial Applications
A series of aryl (5-substituted benzofuran-2-yl) carbamate derivatives were synthesized and showed a wide range of pharmacological activities including antimicrobial effects. Synthesized compounds demonstrated potent antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Budhwani, Sharma, & Kalyane, 2017).
Synthesis of Biological Agents
3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives were developed from 1-(1-benzofuran-2-yl)-2-bromoethanone, indicating their significance in the synthesis of potential biological agents. These compounds underwent antimicrobial and analgesic activity screening, highlighting their applicability in medicinal chemistry (Venkatesh, Bodke, & Biradar, 2010).
Antioxidant and Antibacterial Studies
2-(2-Arylamino-4-phenylthiazol-5-yl)benzofuran derivatives were synthesized and evaluated for their antioxidant and antibacterial potential. The study suggests that these compounds, due to their structural features, could serve as a basis for the development of new antioxidant and antibacterial agents (Alwin & Reji, 2017).
Antimicrobial Activity of Benzofuran Derivatives
Novel derivatives of benzofuran containing the pyrimidine moiety were synthesized and exhibited potent antimicrobial activity. These findings support the potential of benzofuran derivatives in developing new antimicrobial agents (Venkatesh et al., 2018).
Safety and Hazards
1-Benzofuran-5-ylthiourea is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . The growing potential inherent in benzofuran encourages many researchers to address the challenges of the synthesis of its framework . Future research will likely focus on the development of new benzofuran-based molecules for the treatment of microbial diseases .
Mécanisme D'action
Target of Action
Benzofuran derivatives have been found to interact with various targets, including lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune response by breaking down bacterial cell walls .
Mode of Action
Benzofuran derivatives are known for their wide array of biological activities, making them a privileged structure in drug discovery . They are particularly effective in antimicrobial therapy, where they have shown potential in overcoming microbial resistance .
Biochemical Pathways
Benzofuran derivatives are known to influence various biochemical pathways, contributing to their diverse biological and pharmacological applications .
Pharmacokinetics
Recent compounds developed from benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have shown extensive potential as antimicrobial agents . They have also been used in the treatment of skin diseases such as cancer or psoriasis .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Analyse Biochimique
Biochemical Properties
1-Benzofuran-5-ylthiourea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives, including 1-Benzofuran-5-ylthiourea, have been shown to inhibit certain enzymes involved in oxidative stress pathways . This compound can bind to the active sites of these enzymes, thereby modulating their activity and reducing oxidative damage. Additionally, 1-Benzofuran-5-ylthiourea has been found to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
1-Benzofuran-5-ylthiourea exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, 1-Benzofuran-5-ylthiourea affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of 1-Benzofuran-5-ylthiourea involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . For instance, 1-Benzofuran-5-ylthiourea has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzofuran-5-ylthiourea have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under specific conditions, maintaining its biological activity . Over extended periods, 1-Benzofuran-5-ylthiourea may undergo degradation, leading to a reduction in its efficacy . Long-term studies have also shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Benzofuran-5-ylthiourea vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as reducing oxidative stress and modulating immune responses . At higher doses, 1-Benzofuran-5-ylthiourea may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
1-Benzofuran-5-ylthiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization . Additionally, 1-Benzofuran-5-ylthiourea has been found to affect metabolite levels, leading to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-Benzofuran-5-ylthiourea within cells and tissues are crucial for its biological activity . This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 1-Benzofuran-5-ylthiourea can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also plays a role in its overall pharmacokinetics and therapeutic potential .
Subcellular Localization
1-Benzofuran-5-ylthiourea exhibits specific subcellular localization, which is essential for its activity and function . This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, 1-Benzofuran-5-ylthiourea may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is critical for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-benzofuran-5-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9(13)11-7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBNEFUENGQVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(3-cyano-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl)-3-methylbutanoate](/img/structure/B3158768.png)
![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3158776.png)
![N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3158784.png)


![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)
![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B3158824.png)
![1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3158826.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)

![ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3158844.png)
![methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158860.png)
![methyl 2-{2-[2-(acetyloxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl}acetate](/img/structure/B3158861.png)
![1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B3158867.png)
